4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile
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Overview
Description
4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile is a fluorinated organic compound known for its unique chemical properties. This compound is characterized by the presence of trifluoromethyl groups, which impart significant stability and reactivity. It is widely used in various scientific research fields due to its distinctive chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with hexafluoroacetone in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced reactors and purification systems to achieve the desired product quality. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted ketones, amines, and substituted benzonitriles. These products are valuable intermediates in various chemical syntheses .
Scientific Research Applications
4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those targeting metabolic and immune disorders.
Industry: The compound is utilized in the production of agrochemicals and specialty materials
Mechanism of Action
The mechanism of action of 4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile involves its interaction with specific molecular targets. For instance, it can bind to retinoic acid receptor-related orphan receptors (RORα and RORγ), modulating their activity and influencing gene expression. This interaction is crucial in regulating metabolic and immune pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenol
- N-(2,2,2-Trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide
Uniqueness
4-[2,2,2-Trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]benzonitrile stands out due to its unique combination of trifluoromethyl groups and a nitrile functional group. This combination imparts distinct chemical reactivity and stability, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H5F6NO |
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Molecular Weight |
269.14 g/mol |
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)benzonitrile |
InChI |
InChI=1S/C10H5F6NO/c11-9(12,13)8(18,10(14,15)16)7-3-1-6(5-17)2-4-7/h1-4,18H |
InChI Key |
SBWSFSYVFJRLAP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
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